N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
Thiazole derivatives are a class of organic compounds that contain a five-membered aromatic ring with two heteroatoms (nitrogen and sulfur). They are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antitubercular properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Chemical Reactions Analysis
Thiazole derivatives have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are often confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Antimicrobial Activity
Compounds synthesized from the N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide structure have demonstrated notable antimicrobial properties. For example, a study by Raval, Naik, and Desai (2012) revealed that derivatives of this compound showed significant antibacterial and antifungal activities against various bacterial strains (Raval, Naik, & Desai, 2012).
Antibacterial Drug Development
In recent research by Straniero et al. (2023), derivatives of this compound were investigated for their potential as antibacterial drugs, particularly in targeting bacterial cell division by inhibiting the protein FtsZ (Straniero, Suigo, Lodigiani, & Valoti, 2023).
Antibacterial Agents
Palkar et al. (2017) synthesized novel analogs of this compound, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Antifungal and Antibacterial Properties
A study by Mhaske et al. (2011) indicated the synthesis of substituted thiazole carboxamides from this compound derivatives, which exhibited effective antifungal and antibacterial activities (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).
Cancer Research
In the context of cancer research, derivatives of this compound have shown potent cytotoxicity against various cancer cell lines, as demonstrated in a study by Deady et al. (2005) (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Novel Heterocycle Synthesis
Abdel-Motaal, Alanzy, and Asem (2020) utilized this compound as a building block for synthesizing new heterocycles, which showed potent activity against human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020).
Mechanism of Action
Target of Action
The compound N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide belongs to the class of thiazole derivatives . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their structure and the specific biological targets they interact with . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds are known to interact with various biochemical pathways related to their respective biological activities.
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity and boiling point, can influence its pharmacokinetic properties .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects could potentially result from the interaction of the compound with its targets and the subsequent changes in cellular processes.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a variety of biochemical reactions, contributing to its potential as a therapeutic agent
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been suggested to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-11-6-5-9-15-16(11)19-18(24-15)20-17(21)14-10-22-12-7-3-4-8-13(12)23-14/h3-9,14H,2,10H2,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCNVISOEVQVIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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